
TMP269
概要
説明
TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC)の選択的阻害剤であり、特にHDAC4、HDAC5、HDAC7、およびHDAC9を標的としています。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、ヒストンへのDNAのより緊密な巻きつきと遺伝子転写の抑制につながります。 This compoundは、特にがん治療と神経保護において、さまざまな科学研究アプリケーションで可能性を示しています .
準備方法
TMP269は、特定の試薬と条件を含む一連の化学反応によって合成されます次に、この化合物は、高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を用いて精製および特性評価されます .
化学反応の分析
TMP269は、次のようなさまざまな化学反応を起こします。
酸化と還元: this compoundは酸化還元反応に関与する可能性がありますが、これらの反応に関する具体的な詳細は限られています。
置換: この化合物は、特にトリフルオロメチル基とオキサジアゾール基を含む置換反応を起こす可能性があります。
一般的な試薬と条件: ジメチルスルホキシド(DMSO)やエタノールなどの試薬は、this compoundを含む反応で一般的に使用されます。 .
主な生成物: This compoundを含む反応から生成される主要な生成物は、修飾された官能基を持つ誘導体であり、この誘導体を使用して化合物の構造活性相関を研究することができます.
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
がん治療: this compoundは、急性骨髄性白血病(AML)細胞に対して抗増殖およびアポトーシス誘導効果を示しました。 .
神経保護: this compoundは、特に脳虚血/再灌流傷害モデルにおいて、中枢神経系に対して保護効果を示しました。 .
抗ウイルス活性: this compoundは、ウイルス力価とタンパク質レベルを低下させることで、狂犬病ウイルス(RABV)の複製を阻害することが示されています。
その他のアプリケーション: This compoundは、細胞周期調節、DNA合成、細胞増殖など、さまざまな生物学的プロセスにおけるクラスIIa HDACの役割を研究するためのツール化合物として使用されます.
科学的研究の応用
Cancer Therapy
TMP269 has been extensively studied for its anti-cancer properties, particularly in acute myeloid leukemia (AML). Research indicates that this compound downregulates ribosomal proteins in AML cells, leading to reduced cell proliferation and enhanced apoptosis. When combined with venetoclax, a BCL-2 inhibitor, this compound demonstrates additive effects on inducing apoptosis in AML cells, suggesting a potent therapeutic strategy for treating this malignancy .
Case Study: Anti-Proliferative Effects on AML Cells
- Objective: To assess the impact of this compound on AML cell lines.
- Findings: Proteomic analysis revealed significant downregulation of ribosomal proteins, correlating with decreased cell growth and proliferation.
- Conclusion: this compound may serve as an effective treatment option for AML, especially in combination therapies.
Antiviral Applications
This compound has shown promise as an antiviral agent against rabies virus (RABV). Studies demonstrate that this compound significantly inhibits RABV replication without causing cytotoxic effects at effective concentrations. The mechanism involves downregulation of autophagy-related genes, which are typically upregulated during RABV infection. By inhibiting autophagy, this compound reduces viral titers and protein levels early in the viral life cycle .
Case Study: Inhibition of RABV Replication
- Objective: To evaluate the antiviral effects of this compound on RABV.
- Methodology: HEK-293T cells were treated with this compound before and after RABV infection.
- Results: this compound effectively reduced viral replication and protein levels in a dose-dependent manner.
- Conclusion: this compound provides a novel approach for rabies treatment by targeting viral replication mechanisms.
Renal Protection
Recent research highlights the protective effects of this compound on renal function. In models of acute kidney injury, administration of this compound resulted in improved renal function and reduced tubular cell injury and apoptosis. This suggests that this compound may have therapeutic potential in treating renal disorders by modulating HDAC activity .
Case Study: Renal Function Improvement
- Objective: To investigate the effects of this compound on acute kidney injury.
- Findings: Administration led to significant improvements in renal function and reduced cellular apoptosis.
- Conclusion: this compound could be beneficial in clinical settings for patients suffering from acute kidney injuries.
Epigenetic Modulation
As an HDAC inhibitor, this compound plays a critical role in epigenetic modulation. Its ability to alter gene expression through histone acetylation makes it a valuable tool for studying gene regulation mechanisms. This property is particularly relevant in cancer research, where epigenetic changes contribute to tumorigenesis.
Data Summary Table: Applications of this compound
Application Area | Mechanism | Key Findings |
---|---|---|
Cancer Therapy | HDAC inhibition | Downregulates ribosomal proteins; enhances apoptosis in AML |
Antiviral Applications | Inhibition of autophagy | Reduces RABV replication; effective at low cytotoxicity levels |
Renal Protection | Modulation of HDAC activity | Improves renal function; reduces tubular cell injury |
Epigenetic Modulation | Alters gene expression | Useful for studying gene regulation in cancer |
作用機序
TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC4、HDAC5、HDAC7、およびHDAC9)を選択的に阻害することによって効果を発揮します。これらの酵素を阻害することにより、this compoundはヒストンタンパク質からアセチル基の除去を防ぎ、クロマチン構造のアセチル化の増加と緩和につながります。その結果、遺伝子転写が活性化され、さまざまな細胞プロセスが調節されます。 This compoundは、脳由来神経栄養因子(BDNF)およびその他の神経栄養因子を含む経路を調節することが示されており、神経保護効果に貢献しています .
類似の化合物との比較
This compoundは、その選択性と効力のために、クラスIIa HDAC阻害剤の中でユニークです。類似の化合物には、以下のようなものがあります。
TMP195: 同様の阻害活性を持つもう1つの選択的クラスIIa HDAC阻害剤ですが、薬物動態特性が異なります。
LMK-235: がん研究で使用されているHDAC4とHDAC5の選択的阻害剤です。
This compoundは、HDAC4、HDAC5、HDAC7、およびHDAC9に対する高い選択性により、これらの酵素がさまざまな生物学的プロセスで果たす特定の役割を研究するための貴重なツールとなっています。
類似化合物との比較
TMP269 is unique among class IIa HDAC inhibitors due to its selectivity and potency. Similar compounds include:
TMP195: Another selective class IIa HDAC inhibitor with similar inhibitory activity but different pharmacokinetic properties.
LMK-235: A selective inhibitor of HDAC4 and HDAC5, used in cancer research.
This compound stands out due to its high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.
生物活性
TMP269 is a small molecule inhibitor specifically targeting class IIa histone deacetylases (HDACs), which play a crucial role in various biological processes, including gene expression regulation, cell proliferation, and apoptosis. This article delves into the biological activity of this compound, highlighting its effects on viral replication, cancer cell proliferation, and potential therapeutic applications.
This compound functions primarily as an inhibitor of class IIa HDACs. By inhibiting these enzymes, this compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression patterns. This modulation can result in significant biological effects, particularly in cancer and viral infections.
Effects on Rabies Virus Replication
Recent studies have demonstrated that this compound significantly inhibits the replication of the rabies virus (RABV) in vitro. The compound was found to reduce viral titers and protein levels at early stages of the viral life cycle without inducing significant cytotoxicity.
Key Findings:
- Inhibition Concentrations: this compound effectively inhibited RABV replication at concentrations of 10 μM and 20 μM.
- Cell Viability: A CCK-8 assay indicated that this compound did not cause substantial cell death at these concentrations, with noticeable cytotoxicity only at 30 μM .
- Mechanistic Insights: RNA sequencing revealed downregulation of immune-related pathways and autophagy-related genes post-treatment with this compound. This suggests that this compound may inhibit autophagy, which is known to enhance RABV replication .
Experimental Data:
Concentration (μM) | Viral Titer Reduction (%) | Cytotoxicity Observed |
---|---|---|
10 | Significant | No |
20 | Significant | No |
30 | Moderate | Yes |
Anti-Cancer Activity
This compound has shown promising results in the treatment of acute myeloid leukemia (AML). Studies indicate that it exerts anti-proliferative effects on AML cells by downregulating ribosomal proteins critical for cell growth.
Key Findings:
- Pro-Apoptotic Effects: When combined with venetoclax, this compound enhances apoptosis in AML cells, suggesting a potential for combination therapy in treating this malignancy .
- Proteomic Analysis: Proteomic studies revealed that this compound treatment led to significant downregulation of several proteins associated with ribosomal function, indicating its ability to disrupt protein synthesis in cancer cells .
Experimental Data:
Treatment | Cell Growth Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
This compound alone | Moderate | Low |
This compound + Venetoclax | High | Significant |
Case Studies
- Rabies Virus Study:
- Acute Myeloid Leukemia Study:
特性
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
Record name | TMP269 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。